N-(3-methoxyphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
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Description
N-(3-methoxyphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.17533859 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound F3406-5793 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . This glycoprotein plays a crucial role in the virus’s entry into host cells .
Mode of Action
F3406-5793 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion process is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-5793 prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby blocking the initiation of transcription and replication of the virus genome .
Result of Action
The result of F3406-5793’s action is the inhibition of LCMV multiplication. By preventing the virus’s entry into host cells, the compound effectively blocks the initiation of the virus’s life cycle, thereby inhibiting its multiplication .
Action Environment
The action of F3406-5793 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process mediated by LCMV glycoprotein GP2
Biochemical Analysis
Biochemical Properties
F3406-5793 is a novel small-molecule arenaviruse inhibitor that exhibits strong anti-LCMV activity (IC50<1 uM) without cell toxicity . It inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 .
Cellular Effects
The effects of F3406-5793 on various types of cells have been studied. It inhibits LCMV multiplication with IC50 of 0.4, 0.7 and 0.9 uM in A549 BHK-21 and Vero cells, respectively .
Molecular Mechanism
The molecular mechanism of F3406-5793 involves its interaction with the LCMV glycoprotein GP2. This interaction interferes with the pH-dependent fusion in the endosome compartment, thereby inhibiting LCMV cell entry .
Temporal Effects in Laboratory Settings
Its strong anti-LCMV activity and lack of cell toxicity suggest that it may have potential for long-term use in in vitro or in vivo studies .
Metabolic Pathways
As a 1,2,4-triazole derivative, it may be involved in various biochemical reactions .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-4-9-22(2)16-17-21-24(18(26)23(17)10-8-19-16)12-15(25)20-13-6-5-7-14(11-13)27-3/h5-8,10-11H,4,9,12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEXAAKMNJZVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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